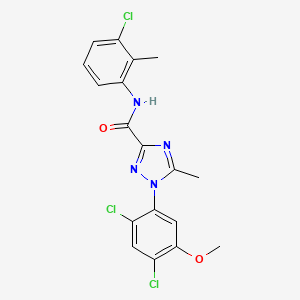

N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl3N4O2/c1-9-11(19)5-4-6-14(9)23-18(26)17-22-10(2)25(24-17)15-8-16(27-3)13(21)7-12(15)20/h4-8H,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNDSAVCHGWUFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C(=N2)C)C3=CC(=C(C=C3Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-2-methylphenyl)-1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a synthetic compound belonging to the triazole class of heterocycles, known for their diverse biological activities. This compound's structure includes multiple chlorine and methoxy substituents that enhance its pharmacological properties. This article explores its biological activity, focusing on antimicrobial effects and potential therapeutic applications.

- Molecular Formula : C18H15Cl3N4O2

- Molecular Weight : 425.7 g/mol

- CAS Number : 339015-12-2

Triazoles are recognized for their ability to inhibit fungal cytochrome P450 enzymes, particularly lanosterol demethylase, which is crucial in ergosterol biosynthesis. Additionally, this compound may interact with bacterial DNA gyrase, a target for various antibacterial agents, enhancing its efficacy against bacterial strains.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various triazole compounds against selected bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 4 |

| Triazole B | Escherichia coli | 8 |

| This compound | Mycobacterium smegmatis | <1.9 |

The compound demonstrated superior antibacterial activity against Mycobacterium smegmatis compared to standard antibiotics such as streptomycin (MIC = 4 µg/mL) .

Case Studies and Research Findings

- Antibacterial Screening : A study evaluated the antibacterial activity of various triazoles against Gram-positive and Gram-negative bacteria. The compound exhibited remarkable selectivity against resistant strains of Staphylococcus aureus and Escherichia coli .

- Molecular Docking Studies : Docking studies revealed that the compound forms additional hydrogen bonds with amino acid residues in the active site of DNA gyrase. This interaction likely contributes to its enhanced antibacterial activity .

- Broader Spectrum Activity : In vitro studies indicated that this triazole derivative has a broad spectrum of activity against other pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa, making it a candidate for further development as an antimicrobial agent .

Pharmacological Applications

The diverse biological activities of triazoles extend beyond antibacterial effects. They have shown potential in:

- Antifungal Applications : Similar triazoles are employed in treating fungal infections due to their ability to disrupt ergosterol synthesis.

- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : Triazoles have been studied for their ability to modulate inflammatory pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Triazole vs. Pyrazole Analogs

- Pyrazole Derivatives (): Compounds like 3a–3p (5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides) exhibit pyrazole cores. For example, compound 3a (pyrazole) has a melting point of 133–135°C, while triazole-based analogs (e.g., ) show higher variability (123–183°C) due to differences in hydrogen bonding .

- 1,2,3-Triazole Analogs (–7) : These compounds, such as 1-(5-chloro-2-methylphenyl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (), differ in ring substitution patterns. The 1,2,3-triazole core may confer distinct electronic properties due to nitrogen atom positioning, affecting dipole moments and solubility .

Substituent Effects

Chloro and Methoxy Groups

- Chloro Substituents: The target compound’s 2,4-dichloro-5-methoxyphenyl group increases molecular weight (estimated ~450 g/mol) and lipophilicity compared to mono-chloro analogs like ’s 1-(3-chloro-4-methylphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (MW 340.81). This enhances membrane permeability but may reduce aqueous solubility .

- Methoxy Groups : The 5-methoxy group in the target compound introduces steric hindrance and electron-donating effects, contrasting with ’s methoxymethyl group (C18H17ClN4O2), which improves solubility through increased polarity .

Methyl Groups

- For instance, compound 3c () with a p-tolyl group shows a 62% yield, suggesting synthetic feasibility of methyl-substituted analogs .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Notes:

- The target compound’s higher chlorine content increases molecular weight and likely boiling point compared to analogs.

- Melting points for triazole analogs vary widely (123–183°C in ), influenced by crystallinity and substituent symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.